(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a morpholine ring, a sulfonyl group, a phenyl ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholinosulfonyl Intermediate: This step involves the reaction of morpholine with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Ring: The morpholinosulfonyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Formation of the Piperazinyl Intermediate: Separately, a piperazine ring is reacted with a pyridine derivative to form the piperazinyl intermediate.
Final Coupling: The morpholinosulfonyl-phenyl intermediate is then coupled with the piperazinyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: shares structural similarities with other sulfonamide and piperazine derivatives.
Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.
Piperazine Derivatives: Compounds containing the piperazine ring, often used in pharmaceuticals for their psychoactive or anthelmintic effects.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c25-20(23-11-9-22(10-12-23)19-3-1-2-8-21-19)17-4-6-18(7-5-17)29(26,27)24-13-15-28-16-14-24/h1-8H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQQXRVQVPFVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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